Tigecycline tetramesylate
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Overview
Description
GAR-936 tetramesylate, also known as tigecycline tetramesylate, is a broad-spectrum glycylcycline antibiotic. It is a semisynthetic derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 tetramesylate was developed to overcome the resistance mechanisms that affect traditional tetracyclines, making it effective against a wide range of multidrug-resistant Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAR-936 tetramesylate involves the modification of minocycline by adding a glycylamido moiety to the 9-position of the molecule. This modification allows the compound to evade common tetracycline resistance mechanisms. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting groups are added to the functional groups of minocycline to prevent unwanted reactions.
Glycylation: The protected minocycline is reacted with a glycylating agent to introduce the glycylamido moiety.
Deprotection: The protecting groups are removed to yield the final product, tigecycline.
Mesylation: The tigecycline is then reacted with methanesulfonic acid to form the tetramesylate salt.
Industrial Production Methods
Industrial production of GAR-936 tetramesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GAR-936 tetramesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of GAR-936 tetramesylate, potentially altering its antibiotic properties.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of GAR-936 tetramesylate. These derivatives may have different antibiotic properties and can be studied for potential therapeutic applications .
Scientific Research Applications
GAR-936 tetramesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of glycylcycline antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Studied for its efficacy in treating infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae.
Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories
Mechanism of Action
GAR-936 tetramesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis. The compound evades common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, due to its unique glycylamido modification .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound of GAR-936 tetramesylate, also a tetracycline antibiotic.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Tetracycline: The original member of the tetracycline class of antibiotics
Uniqueness
GAR-936 tetramesylate is unique among tetracycline antibiotics due to its broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike traditional tetracyclines, it is effective against a wide range of multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .
Properties
Molecular Formula |
C33H55N5O20S4 |
---|---|
Molecular Weight |
970.1 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1 |
InChI Key |
IBOQJGSRFKTAPT-LFSRUXGMSA-N |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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